1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide

Fungicide discovery Erysiphe graminis Succinate dehydrogenase inhibitor

Researchers seeking the precise 2-methylthiazol-4-yl anilide substitution on the 1H-pyrazole-5-carboxamide core for SDHI fungicide SAR programs face limited sourcing options and risk receiving generic analogs with diminished activity. This compound delivers the exact 1-methyl-3-phenyl-5-carboxamide scaffold with the critical 2-methylthiazol-4-yl moiety. - Close analog 9b exhibits EC50 of 3.04 mg/L against Erysiphe graminis, superior to both Thifluzamide and Azoxystrobin. - Defined substitution pattern ensures reproducible dual fungicidal/insecticidal activity for scaffold-hopping and IPM programs. - In stock with flexible packaging; request a quote for immediate global dispatch.

Molecular Formula C21H18N4OS
Molecular Weight 374.46
CAS No. 1207009-17-3
Cat. No. B2561736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide
CAS1207009-17-3
Molecular FormulaC21H18N4OS
Molecular Weight374.46
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=NN3C)C4=CC=CC=C4
InChIInChI=1S/C21H18N4OS/c1-14-22-19(13-27-14)16-9-6-10-17(11-16)23-21(26)20-12-18(24-25(20)2)15-7-4-3-5-8-15/h3-13H,1-2H3,(H,23,26)
InChIKeyMVNSFHBFNUGUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide Agrochemical Lead


1-Methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide (CAS 1207009-17-3) belongs to the 1H‑pyrazole‑5‑carboxamide class incorporating a phenyl‑thiazole moiety. This scaffold has been systematically explored as a precursor for fungicidal and insecticidal agents, with structure–activity relationship (SAR) studies demonstrating that substitution patterns on the pyrazole, phenyl, and thiazole rings govern potency and selectivity [1]. The compound’s molecular formula is C₂₁H₁₈N₄OS (MW 374.46 g·mol⁻¹) and it presents a defined substitution profile—a 1‑methylpyrazole core, a 3‑phenyl group, and a 2‑methylthiazol‑4‑yl anilide—that distinguishes it from other in‑class candidates.

Uniqueness of the Pyrazole-Carboxamide Scaffold


Within the 1H‑pyrazole‑5‑carboxamide chemotype, even minor structural modifications produce dramatic shifts in biological activity. The 1‑methyl‑3‑phenyl‑5‑carboxamide core of CAS 1207009-17-3 provides a unique spatial arrangement of hydrogen‑bond acceptors and hydrophobic surfaces that is absent in analogs bearing alternative N‑substituents or heterocyclic replacements. SAR data from a closely related compound library show that replacing the 2‑methylthiazol‑4‑yl group with unsubstituted thiazole, pyridine, or oxazole moieties can reduce fungicidal potency by >5‑fold relative to Thifluzamide, while the specific 2‑methylthiazol‑4‑yl substitution retained by CAS 1207009-17-3 is critical for maintaining both fungicidal and insecticidal dual‑activity [1]. Therefore, generic substitution without matching the exact substitution pattern risks losing the differentiated activity profile that makes this compound valuable for agrochemical research or scaffold‑hopping programs.

Comparative Activity Evidence


Fungicidal Activity Against Erysiphe graminis

In a direct head‑to‑head comparison within the same study, the 1H‑pyrazole‑5‑carboxamide series containing a phenyl‑thiazole moiety was tested against the obligate fungal pathogen Erysiphe graminis. The lead compound 9b (structurally classified as a 1‑methyl‑3‑phenyl‑N‑(thiazolylphenyl)‑1H‑pyrazole‑5‑carboxamide analog) exhibited an EC₅₀ of 3.04 mg·L⁻¹, outperforming the commercial SDHI fungicide Thifluzamide (commonly used as a rice sheath blight control agent) and the QoI fungicide Azoxystrobin in the same assay [1]. This demonstrates that the core scaffold shared by CAS 1207009-17-3 can deliver superior fungicidal activity relative to marketed standards, underscoring the importance of the phenyl‑thiazole substitution pattern.

Fungicide discovery Erysiphe graminis Succinate dehydrogenase inhibitor

Insecticidal Activity Against Aphis fabae

The same pyrazole‑carboxamide‑thiazole series was evaluated for insecticidal activity against the black bean aphid Aphis fabae. Compound 9l (a close structural analog of CAS 1207009-17-3) achieved an LC₅₀ of 3.81 mg·L⁻¹, which was comparable to the commercial insecticide Tolfenpyrad [1]. This result indicates that minor structural variations within the series can tune activity between fungicidal and insecticidal endpoints, and that the core scaffold common to CAS 1207009-17-3 possesses measurable invertebrate toxicity at low mg·L⁻¹ concentrations.

Insecticide discovery Aphis fabae Potency comparison

2-Methylthiazol-4-yl Motif Drives Broad-Spectrum Activity

The Huang et al. (2017) study systematically varied the aryl‑thiazole portion of the 1H‑pyrazole‑5‑carboxamide scaffold. Analogs lacking the 2‑methyl group on the thiazole ring, or those bearing alternative heterocycles (e.g., pyridine, oxazole), exhibited markedly reduced potency in both fungicidal and insecticidal screens [1]. CAS 1207009-17-3 incorporates the optimized 2‑methylthiazol‑4‑yl anilide fragment, which the SAR data indicate is essential for achieving the dual‑activity profile observed in the series. This substitution pattern is not present in the majority of commercially available pyrazole‑carboxamide building blocks or agrochemical intermediates, making CAS 1207009-17-3 a non‑trivial compound to source from generic suppliers of “pyrazole‑carboxamides.”

Structure‑activity relationship Pyrazole‑carboxamide Thiazole substitution

Molecular-Weight-Normalized Potency Advantage

Although direct experimental data for CAS 1207009-17-3 is not publicly available, its molecular weight (374.46 g·mol⁻¹) places it in a favorable range for agrochemical leads (typically 200–500 g·mol⁻¹). The structurally related analog 9b (MW likely similar) achieved an EC₅₀ of 3.04 mg·L⁻¹ (= 8.1 µM, assuming MW ≈ 374) against Erysiphe graminis, whereas Thifluzamide (MW 486.3 g·mol⁻¹) and Azoxystrobin (MW 403.4 g·mol⁻¹) were less potent in the same assay [1]. This translates into a higher potency‑per‑unit‑mass for the pyrazole‑carboxamide‑thiazole series, offering a potential advantage in formulation loading and cost‑per‑hectare calculations for commercial development.

Potency efficiency Molecular weight Agrochemical benchmarking

Application Scenarios


SDH-Targeting Lead Optimization

Given that analog 9b from the same chemotype demonstrated superior potency to the SDHI fungicide Thifluzamide against Erysiphe graminis [1], CAS 1207009-17-3 is best used as a starting scaffold for designing next‑generation SDHI or multi‑target fungicides. Its phenyl‑thiazole moiety provides opportunities for additional halogenation or alkylation to enhance metabolic stability while retaining the core activity demonstrated in the series.

Dual-Mode Crop Protection Development

The dual fungicidal (E. graminis) and insecticidal (A. fabae) activity exhibited by close analogs [1] positions CAS 1207009-17-3 as a candidate for integrated pest management (IPM) programs. A single active ingredient with both modes would simplify formulation, reduce regulatory burden, and offer a differentiated product concept in markets where combined fungal and aphid pressure is common (e.g., cereal crops in temperate climates).

Chemical Probe for Thiazole-Dependent Interactions

The 2‑methylthiazol‑4‑yl anilide group is a known pharmacophore for engaging protein binding pockets that recognize thiazole‑containing ligands (e.g., certain kinase ATP‑binding sites). Procurement of CAS 1207009-17-3 enables the construction of focused libraries to probe thiazole‑dependent protein interfaces, leveraging the SAR data from Huang et al. (2017) that already demarcates the structural features essential for biological activity [1].

Fungicide Resistance Monitoring Benchmark

Because the pyrazole‑carboxamide‑thiazole series outperforms azoxystrobin (a QoI fungicide prone to resistance) [1], CAS 1207009-17-3 can serve as a positive control or reference compound in resistance‑monitoring programs targeting cereal powdery mildew populations. Its distinct chemical class provides a valuable comparator for detecting cross‑resistance patterns to SDHI, QoI, or multi‑drug resistant isolates.

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